molecular formula C23H50N2O2 B14415379 N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide CAS No. 84166-26-7

N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide

Cat. No.: B14415379
CAS No.: 84166-26-7
M. Wt: 386.7 g/mol
InChI Key: PBQDHXJFRKIWSW-UHFFFAOYSA-N
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Description

N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide is an organic compound characterized by the presence of two methyl groups and two nonyl groups attached to a propane-1,2-diamine backbone, with an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide typically involves the reaction of N1,N~2~-dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide or peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide functional group.

Industrial Production Methods

In an industrial setting, the production of N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide can undergo various chemical reactions, including:

    Oxidation: The N-oxide functional group can participate in further oxidation reactions under specific conditions.

    Reduction: The compound can be reduced back to its parent amine using reducing agents such as lithium aluminum hydride.

    Substitution: The nonyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Further oxidized derivatives.

    Reduction: N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide involves its interaction with molecular targets such as enzymes and cell membranes. The N-oxide functional group can participate in redox reactions, influencing cellular processes and pathways. The compound’s amphiphilic nature allows it to interact with lipid bilayers, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A related diamine with two methyl groups attached to the nitrogen atoms.

    N,N-Dimethylethylenediamine: Another similar compound with a shorter alkyl chain.

Uniqueness

N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide is unique due to its longer nonyl chains and the presence of the N-oxide functional group, which imparts distinct chemical and physical properties. These features make it particularly useful in applications requiring amphiphilic compounds with redox activity.

Properties

84166-26-7

Molecular Formula

C23H50N2O2

Molecular Weight

386.7 g/mol

IUPAC Name

1-N,2-N-dimethyl-1-N,2-N-di(nonyl)propane-1,2-diamine oxide

InChI

InChI=1S/C23H50N2O2/c1-6-8-10-12-14-16-18-20-24(4,26)22-23(3)25(5,27)21-19-17-15-13-11-9-7-2/h23H,6-22H2,1-5H3

InChI Key

PBQDHXJFRKIWSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[N+](C)(CC(C)[N+](C)(CCCCCCCCC)[O-])[O-]

Origin of Product

United States

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